(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine
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Overview
Description
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine, also known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of psychedelic drugs. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, it is thought to bind to the serotonin 2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine include altered perception, mood, and cognition. Users have reported visual and auditory hallucinations, changes in thought patterns, and feelings of euphoria. These effects are thought to be due to the drug's interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine in lab experiments is its unique properties compared to other drugs in the 2C family. This makes it a valuable tool for studying the effects of psychedelics on the central nervous system. However, one limitation is that its use is restricted due to its classification as a Schedule I controlled substance in the United States.
Future Directions
There are several future directions for research on (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine. One area of interest is its potential therapeutic uses, particularly in treating mental health disorders such as depression and anxiety. Another direction is to study its effects on the brain in more detail, including its interactions with other neurotransmitter systems. Additionally, research could focus on developing new analogs of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine with different properties and applications.
Synthesis Methods
The synthesis of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenylpropan-2-amine, which is subsequently resolved into its enantiomers using chiral chromatography. The (2S)-enantiomer is the active form of the drug.
Scientific Research Applications
(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties similar to other drugs in the 2C family, such as 2C-B and 2C-I. Studies have shown that (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine binds to the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects.
properties
IUPAC Name |
(2S)-2-(2,5-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQGGZRKWDESA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.